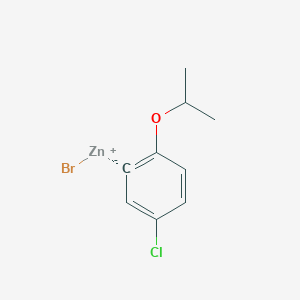
(5-Chloro-2-i-propyloxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of the zinc atom allows for the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of 5-chloro-2-iso-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
5-chloro-2-iso-propyloxyphenyl bromide+Zn→(5-chloro-2-iso-propyloxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (5-chloro-2-iso-propyloxyphenyl)zinc bromide is scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
(5-chloro-2-iso-propyloxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in oxidative addition and reductive elimination reactions.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts. The typical conditions include a base such as triethylamine and a solvent like tetrahydrofuran.
Oxidative Addition: This reaction requires a transition metal catalyst, often palladium, and is carried out under an inert atmosphere.
Reductive Elimination: This reaction also uses palladium catalysts and is typically performed at elevated temperatures.
Major Products
The major products formed from these reactions are complex organic molecules with new carbon-carbon bonds. These products are often intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-chloro-2-iso-propyloxyphenyl)zinc bromide is used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of molecular frameworks.
Biology and Medicine
In biological and medical research, this compound is used to synthesize bioactive molecules. These molecules can be potential drug candidates or probes for studying biological processes.
Industry
In the industrial sector, (5-chloro-2-iso-propyloxyphenyl)zinc bromide is used in the production of fine chemicals, polymers, and materials with specific properties. Its role in cross-coupling reactions makes it a key reagent in the manufacture of various products.
Mecanismo De Acción
The mechanism by which (5-chloro-2-iso-propyloxyphenyl)zinc bromide exerts its effects involves the formation of a carbon-zinc bond, which then participates in cross-coupling reactions. The zinc atom acts as a nucleophile, attacking electrophilic carbon atoms in the presence of a catalyst. This leads to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (5-chloro-2-methoxyphenyl)zinc bromide
- (5-chloro-2-ethoxyphenyl)zinc bromide
- (5-chloro-2-propoxyphenyl)zinc bromide
Uniqueness
What sets (5-chloro-2-iso-propyloxyphenyl)zinc bromide apart from similar compounds is its specific reactivity and selectivity in cross-coupling reactions. The presence of the iso-propyloxy group provides steric hindrance, which can influence the reaction pathway and the selectivity of the product.
Propiedades
Fórmula molecular |
C9H10BrClOZn |
|---|---|
Peso molecular |
314.9 g/mol |
Nombre IUPAC |
bromozinc(1+);1-chloro-4-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C9H10ClO.BrH.Zn/c1-7(2)11-9-5-3-8(10)4-6-9;;/h3-5,7H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BCPVCVOETYTWHL-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)-N-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)nitrous amide](/img/structure/B14892202.png)
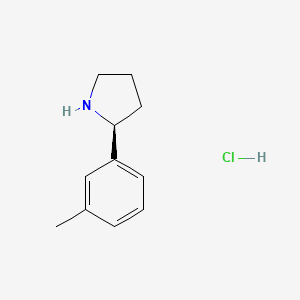
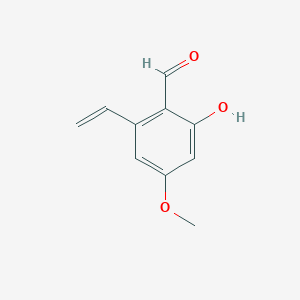
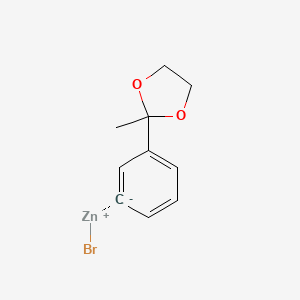
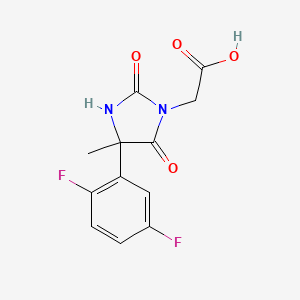
![[1,1-Dimethyl-3-(3-methylsulfanyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892231.png)
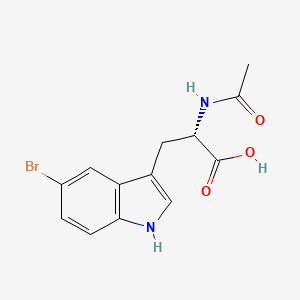
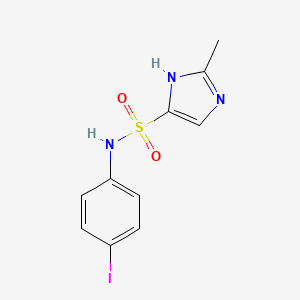


![9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14892277.png)
![2,2-dimethyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14892280.png)
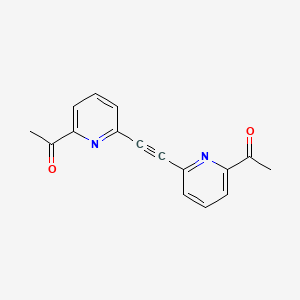
![[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
